1,3,9-Trimethyl-8-(2-oxo-2-piperidin-1-ylethyl)sulfanylpurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

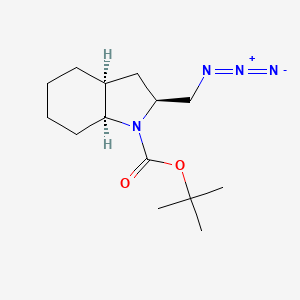

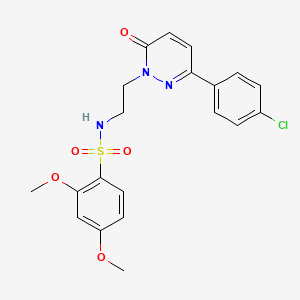

1,3,9-Trimethyl-8-(2-oxo-2-piperidin-1-ylethyl)sulfanylpurine-2,6-dione, also known as MRS2578, is a potent and selective antagonist of the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor that is activated by uridine diphosphate (UDP) and plays an important role in inflammation, immune response, and neurological disorders. MRS2578 has been extensively studied for its potential therapeutic applications in these areas.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Functionalized Cyclopentenediones Synthesis : Research on differently functionalized cyclopentenediones indicates that reactions involving nucleophilic secondary and primary amines under mild conditions can yield substitution products with significant yields. This study highlights the versatility of cyclopentenediones in chemical synthesis, which can be related to the structural aspects of "1,3,9-Trimethyl-8-(2-oxo-2-piperidin-1-ylethyl)sulfanylpurine-2,6-dione" in terms of nucleophilic substitution reactions (Egorov et al., 2019).

Development of Dithiazolidine-3,5-diones : The synthesis of dithiazolidine-3,5-dione heterocycles showcases the compound's potential application as an amino protecting group in peptide synthesis. This underscores its utility in constructing complex organic molecules, potentially including derivatives of the mentioned compound (Barany et al., 2005).

Potential Biochemical and Medicinal Applications

Purine Studies for Amplifying Phleomycin : Investigations into purine derivatives, including the synthesis of 2-substituted purines, reveal their role in enhancing the efficacy of phleomycin against bacterial cultures. This suggests the compound's relevance in studying purine modifications for antibiotic potency enhancement (Bhushan et al., 1975).

Nα-Urethane-Protected β- and γ-Amino Acids Synthesis : The compound's potential utility is further highlighted in the synthesis of Nα-urethane-protected amino acids, indicating its relevance in the development of protected amino acids for peptide synthesis (Cal et al., 2012).

Propiedades

IUPAC Name |

1,3,9-trimethyl-8-(2-oxo-2-piperidin-1-ylethyl)sulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3S/c1-17-12-11(13(22)19(3)15(23)18(12)2)16-14(17)24-9-10(21)20-7-5-4-6-8-20/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYMEMQAMCYUEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,9-Trimethyl-8-(2-oxo-2-piperidin-1-ylethyl)sulfanylpurine-2,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2779079.png)

![9-benzyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2779081.png)

![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2779082.png)

![Ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B2779084.png)

![ethyl 3-carbamoyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2779092.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2779095.png)